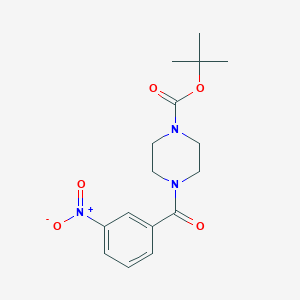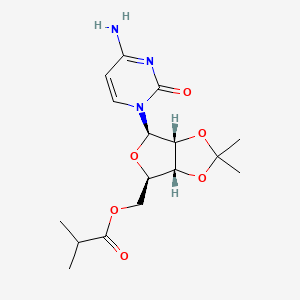![molecular formula C10H14N2O2 B11827256 methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate is a complex heterocyclic compound that belongs to the class of azirino-pyrrolopyridines This compound is characterized by its unique bicyclic structure, which includes an aziridine ring fused to a pyrrolopyridine system The presence of multiple chiral centers in its structure adds to its stereochemical complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an aziridine precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as:
- Formation of the pyrrole ring.
- Introduction of the aziridine moiety.
- Cyclization to form the fused bicyclic structure.
- Esterification to introduce the methyl carboxylate group.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl (1S,4S,7R)-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)8-3-2-7-4-11-5-10(7)6-12(8)10/h2-3,7-8,11H,4-6H2,1H3/t7-,8+,10+,12?/m1/s1 |
InChI-Schlüssel |
RZQJWTKDPXUMTO-WIFVKWNTSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C=C[C@@H]2CNC[C@@]23N1C3 |
Kanonische SMILES |
COC(=O)C1C=CC2CNCC23N1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)


![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)


![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
